1,2-Distearoyllecithin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-di(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJAVPSFFCBXDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H88NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963380 | |

| Record name | 1,2-Distearoyllecithin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4539-70-2, 97281-48-6 | |

| Record name | Distearoylphosphatidylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4539-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Distearoyllecithin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004539702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrogenated soybean phosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097281486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Distearoyllecithin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14099 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-Distearoyllecithin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphatidylcholines, soya, hydrogenated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISTEAROYLPHOSPHATIDYLCHOLINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAG959U971 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Structural Elucidation of 1,2-Distearoyllecithin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure, properties, and applications of 1,2-Distearoyllecithin, a pivotal component in contemporary drug delivery systems and membrane research. Commonly known as 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC), this synthetic phospholipid's unique architecture underpins its critical role in the formation of stable liposomal and lipid nanoparticle (LNP) formulations.

Molecular Architecture

This compound is a glycerophospholipid characterized by a glycerol backbone. The stereochemical configuration is specified as sn (stereospecifically numbered), with two saturated stearic acid chains ester-linked to the sn-1 and sn-2 positions. The sn-3 position is esterified to a phosphate group, which is further linked to a choline head group. This amphipathic structure, featuring a hydrophilic phosphocholine head and two hydrophobic stearoyl tails, is fundamental to its self-assembly into bilayer structures in aqueous environments.

The systematic IUPAC name for this lipid is [(2R)-2,3-di(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate. Its chemical formula is C44H88NO8P.

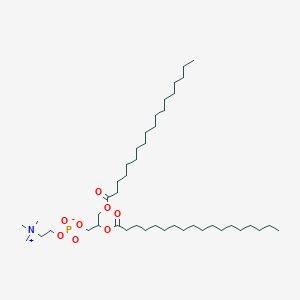

Below is a graphical representation of the molecular structure of this compound.

Caption: Molecular structure of this compound (DSPC).

Physicochemical Properties

The physicochemical properties of DSPC are critical for its function in drug delivery and research applications. The long, saturated stearoyl chains result in a high phase transition temperature (Tm), leading to the formation of rigid and stable membranes at physiological temperatures.

| Property | Value | Reference |

| Molecular Weight | 790.15 g/mol | [1] |

| Molecular Formula | C44H88NO8P | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point (Tm) | ~55 °C | |

| Solubility | Slightly soluble in chloroform | [2] |

| Computed XLogP3 | 15.6 | [3] |

| Physical Description | Solid |

Experimental Protocol: Liposome Preparation via Thin-Film Hydration and Extrusion

This protocol details a standard method for the preparation of unilamellar liposomes composed of DSPC, a technique widely employed in drug encapsulation studies.

Materials:

-

1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol (Chol)

-

Chloroform

-

Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Mini-extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator

-

Syringes

Procedure:

-

Lipid Film Formation:

-

Dissolve DSPC and any other lipid components (e.g., cholesterol) in chloroform in a round-bottom flask.[4]

-

The molar ratio of the lipids should be determined based on the desired membrane properties.

-

Attach the flask to a rotary evaporator.

-

Rotate the flask in a water bath set to a temperature above the lipid's phase transition temperature (e.g., 60-65 °C for DSPC) to ensure proper mixing.

-

Gradually reduce the pressure to evaporate the chloroform, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.[4]

-

Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[4]

-

-

Hydration:

-

Hydrate the lipid film with the desired aqueous buffer.[4] The volume of the buffer will determine the final lipid concentration.

-

The hydration temperature should be maintained above the Tm of the lipids (e.g., 60-65 °C).

-

Agitate the flask gently to facilitate the formation of multilamellar vesicles (MLVs). This can be done by gentle swirling or vortexing.

-

-

Size Reduction (Extrusion):

-

To produce unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.[4]

-

Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

-

Heat the extruder to a temperature above the lipid Tm.

-

Load the MLV suspension into a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes).[4] This process forces the lipids to reorganize into smaller, unilamellar vesicles with a diameter close to the pore size of the membrane.

-

-

Characterization:

-

The resulting liposome suspension should be characterized for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

-

The morphology of the liposomes can be visualized using techniques such as transmission electron microscopy (TEM).

-

Encapsulation efficiency of any loaded drug can be determined by separating the free drug from the liposomes (e.g., via dialysis or size exclusion chromatography) and quantifying the drug in each fraction.

-

Below is a workflow diagram illustrating the liposome preparation process.

Caption: Workflow for liposome preparation by thin-film hydration and extrusion.

Applications in Research and Drug Development

The rigid and stable nature of DSPC-containing membranes makes them highly valuable in various applications:

-

Drug Delivery: DSPC is a key component in many clinically approved liposomal drug formulations. Its low permeability and high stability in the bloodstream help to increase the circulation time of encapsulated drugs, reduce off-target toxicity, and enable targeted drug delivery.[1]

-

Vaccine Development: DSPC is utilized in lipid nanoparticle (LNP) formulations for the delivery of mRNA vaccines. The stability it imparts to the LNPs is crucial for protecting the fragile mRNA payload and facilitating its delivery into cells.

-

Model Membranes: Due to its well-defined structure and properties, DSPC is frequently used to create model lipid bilayers for studying membrane biophysics, including lipid-protein interactions, membrane permeability, and the effects of various molecules on membrane structure and function.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Distearoyllecithin (DSPC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC), a key phospholipid in the development of liposomal and lipid nanoparticle (LNP) drug delivery systems. This document outlines its fundamental characteristics, detailed experimental protocols for its analysis, and a workflow for the preparation and characterization of DSPC-containing liposomes.

Core Physicochemical Properties

1,2-Distearoyl-sn-glycero-3-phosphocholine is a synthetic, saturated phospholipid widely utilized for its ability to form stable bilayer structures, a critical feature in the formulation of drug delivery vehicles.[1][2] Its physicochemical properties are pivotal to the performance and stability of these formulations.

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of DSPC.

| Property | Value | Reference |

| Molecular Formula | C44H88NO8P | [3] |

| Molecular Weight | 790.15 g/mol | [3] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point (°C) | ~55 | [5] |

| Transition Temperature (Tm) (°C) | 55.6 | [3] |

| Solvent | Solubility | Reference |

| Chloroform | 100 mg/mL (79.01 mM) | |

| Ethanol | ~1 mg/mL (with gentle warming) | [6] |

| Ethanol (60°C) | 12.5 mg/mL (15.82 mM; with ultrasonic and warming) | [4] |

| Water | <1 mg/mL (Slightly soluble or insoluble) | [7] |

A Note on Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form. For diacyl phospholipids like DSPC, which have two hydrophobic tails, the formation of bilayers (liposomes) is highly favored over the formation of micelles in aqueous solutions. Consequently, the CMC for DSPC is exceedingly low and not a practically measured or relevant parameter for its application in drug delivery systems. For context, the CMC of lysophospholipids (which have a single acyl chain), such as 1-stearoyl-2-lyso-sn-glycero-3-phosphatidic acid, is in the micromolar to millimolar range.[8]

Experimental Protocols

Detailed methodologies for the characterization of DSPC and DSPC-containing liposomes are crucial for reproducible research and development.

Liposome Preparation via Thin-Film Hydration and Extrusion

This protocol describes a common method for the preparation of unilamellar liposomes.

Materials:

-

1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol (if required for the formulation)

-

Chloroform

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Nitrogen gas

-

High-vacuum pump

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)

Procedure:

-

Lipid Film Formation:

-

Dissolve DSPC and any other lipid components (e.g., cholesterol) in chloroform in a round-bottom flask.

-

Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the transition temperature of the lipid mixture (e.g., 60-65°C for DSPC).

-

Evaporate the chloroform under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Dry the lipid film further under a high-vacuum pump for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film by adding the aqueous hydration buffer, pre-heated to a temperature above the lipid mixture's transition temperature.

-

Continue to rotate the flask in the water bath for 1-2 hours to facilitate the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

-

Load the suspension into an extruder that has been pre-heated to a temperature above the transition temperature.

-

Force the lipid suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) for a set number of passes (typically 10-20). This process results in the formation of large unilamellar vesicles (LUVs) with a more uniform size distribution.

-

Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperature (Tm) of the lipid bilayer.

Instrumentation:

-

Differential Scanning Calorimeter

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the liposome suspension (typically 10-20 µL) into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Prepare a reference pan containing the same volume of the corresponding buffer.

-

-

DSC Analysis:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a starting temperature well below the expected transition temperature (e.g., 25°C).

-

Heat the sample at a controlled rate (e.g., 1-5°C/min) to a final temperature well above the transition temperature (e.g., 75°C).

-

Record the heat flow as a function of temperature. The peak of the endothermic transition corresponds to the Tm.

-

Characterization by Dynamic Light Scattering (DLS)

DLS is employed to measure the mean hydrodynamic diameter and size distribution (polydispersity index, PDI) of the liposomes.

Instrumentation:

-

Dynamic Light Scattering instrument

Procedure:

-

Sample Preparation:

-

Dilute the liposome suspension with the hydration buffer to an appropriate concentration to avoid multiple scattering effects.

-

-

DLS Measurement:

-

Equilibrate the sample at a controlled temperature (e.g., 25°C).

-

Perform the DLS measurement, where a laser illuminates the sample and the fluctuations in the scattered light intensity are analyzed to determine the particle size distribution.

-

The instrument's software will typically provide the z-average mean diameter and the PDI.

-

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the preparation and characterization of DSPC liposomes.

Caption: Workflow for DSPC Liposome Preparation and Characterization.

References

- 1. DSPC 1,2-distearoyl-sn-glycero-3-phosphocholine [en.highfine.com]

- 2. polysciences.com [polysciences.com]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid widely utilized in the pharmaceutical industry, primarily as a key component in liposomal drug delivery systems and lipid nanoparticles for mRNA vaccines. Its well-defined structure, high phase transition temperature, and stability contribute to the formation of rigid and stable bilayers, enhancing the encapsulation and controlled release of therapeutic agents. This technical guide provides a comprehensive overview of a common and efficient chemical synthesis pathway for DSPC, complete with experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Core Synthesis Pathway: Acylation of sn-Glycero-3-phosphocholine

A prevalent and high-yield method for the synthesis of DSPC involves the direct acylation of the commercially available precursor, sn-glycero-3-phosphocholine (GPC), with stearic anhydride. This reaction is efficiently catalyzed by 4-(pyrrolidin-1-yl)pyridine, a super-acylation catalyst. This approach is advantageous due to its relatively simple procedure and the ability to achieve large-scale synthesis in a minimal timeframe[1][2].

The overall reaction can be summarized as the esterification of the two hydroxyl groups on the glycerol backbone of GPC with stearoyl groups from stearic anhydride.

Below is a diagram illustrating the key steps in this synthesis pathway.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of phosphatidylcholines using the acylation method with fatty acid anhydrides and a 4-(pyrrolidin-1-yl)pyridine catalyst. While the cited literature provides data for a range of phosphatidylcholines, the yields for saturated lipids like DSPC are consistently high.

| Parameter | Value | Reference |

| Reactants | ||

| sn-Glycero-3-phosphocholine (GPC) | 1 molar equivalent | [1][2] |

| Stearic Anhydride | 2 molar equivalents per hydroxyl group | [1][2] |

| 4-(Pyrrolidin-1-yl)pyridine | Catalytic amount | [1][2] |

| Reaction Conditions | ||

| Solvent | 1:1 mixture of Benzene-Dimethylsulfoxide (DMSO) | [1][2] |

| Temperature | 40-42 °C | [1][2] |

| Reaction Time | 2-5 hours | [1][2] |

| Yield and Purification | ||

| Reported Yield | High (specific value for DSPC not detailed, but generally high for saturated PCs) | [1][2] |

| Purification Method | Preparative Liquid Chromatography (e.g., Waters Prep LC/500) | [1] |

| Elution Solvent | Chloroform-Methanol-Water (60:30:4) | [1] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of DSPC based on the method described by Patel et al. (1979)[1][2].

Materials:

-

sn-Glycero-3-phosphocholine (GPC)

-

Stearic Anhydride

-

4-(Pyrrolidin-1-yl)pyridine

-

Benzene (anhydrous)

-

Dimethylsulfoxide (DMSO, anhydrous)

-

Chloroform (for purification)

-

Methanol (for purification)

-

Water (for purification)

-

Inert gas (e.g., Nitrogen or Argon)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating mantle/oil bath

-

Condenser

-

Inert gas supply line

-

Rotary evaporator

-

Preparative liquid chromatography system

-

Glassware for extraction and purification

Procedure:

-

Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve sn-glycero-3-phosphocholine (1 molar equivalent) in a 1:1 mixture of anhydrous benzene and DMSO.

-

Addition of Reagents: To the stirred solution, add stearic anhydride (2 molar equivalents per hydroxyl group on GPC) and a catalytic amount of 4-(pyrrolidin-1-yl)pyridine.

-

Reaction: Heat the reaction mixture to 40-42 °C using an oil bath and continue stirring for 2-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the solvents under reduced pressure using a rotary evaporator.

-

Purification:

-

The crude DSPC product can be purified using a preparative liquid chromatography system, such as a Waters Prep LC/500 with a silica gel column[1].

-

Elute the column with a solvent mixture of chloroform-methanol-water in a 60:30:4 ratio[1].

-

Collect the fractions containing the pure DSPC, as identified by TLC analysis.

-

Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final product.

-

-

Final Product Handling: The purified DSPC should be a white, crystalline powder. Store it under appropriate conditions (typically at -20°C) to prevent degradation.

The following diagram outlines the experimental workflow.

References

The Pivotal Role of 1,2-Distearoyllecithin (DSPC) in Liposomal Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC), a saturated phospholipid with an 18-carbon acyl chain, is a cornerstone in the formulation of highly stable and efficient liposomal drug delivery systems. Its unique physicochemical properties, primarily its high phase transition temperature (Tm), impart a rigid and ordered structure to the liposomal bilayer. This rigidity is instrumental in minimizing drug leakage, enhancing stability in biological environments, and controlling the release kinetics of encapsulated therapeutic agents. This technical guide delves into the core mechanism of action of DSPC in liposomes, providing a comprehensive overview of its impact on liposome properties, detailed experimental protocols for characterization, and a summary of key quantitative data to aid in the rational design of advanced drug delivery vehicles.

Mechanism of Action of DSPC in Liposomes

The primary mechanism of action of DSPC in liposomes is rooted in its molecular structure and the resulting physicochemical properties of the lipid bilayer it forms. DSPC is a zwitterionic phospholipid characterized by two saturated stearoyl (18:0) fatty acid chains. This high degree of saturation and long acyl chain length results in strong van der Waals interactions between adjacent lipid molecules.

High Phase Transition Temperature (Tm) and Membrane Rigidity

The most critical property of DSPC is its high phase transition temperature (Tm) of approximately 55°C.[1] Below this temperature, DSPC exists in a solid, ordered "gel" phase, where the acyl chains are tightly packed and extended. This is in contrast to phospholipids with lower Tm, which are in a fluid, disordered "liquid crystalline" phase at physiological temperature (37°C).

The gel state of the DSPC bilayer at physiological temperatures is the key to its function. This ordered structure significantly reduces the permeability of the liposome membrane, thereby preventing the premature leakage of encapsulated drugs.[2] This enhanced stability and drug retention are crucial for ensuring that the therapeutic payload is delivered to the target site.[2][3] Liposomes composed of DSPC are demonstrably more stable and exhibit greater drug retention compared to those made from phospholipids with shorter acyl chains and lower Tm, such as dipalmitoylphosphatidylcholine (DPPC; Tm = 41°C) and dimyristoylphosphatidylcholine (DMPC; Tm = 23°C).[2]

Influence on Liposome Stability and Drug Delivery

The rigidity imparted by DSPC contributes to the overall stability of the liposome, making it less susceptible to disruption by biological components such as serum proteins.[3][4] This increased in vitro and in vivo stability is a significant advantage in drug delivery applications. Furthermore, the use of DSPC has been shown to enhance encapsulation efficiency for certain drugs.[2][4]

The controlled release of drugs from DSPC-containing liposomes can be triggered by external stimuli, such as localized hyperthermia, where the temperature is raised above the Tm of the lipid, causing a phase transition and a subsequent increase in membrane permeability.[5][6]

Quantitative Data on DSPC-Containing Liposomes

The following tables summarize key quantitative data for liposomes formulated with DSPC and other phospholipids, providing a comparative overview for formulation development.

| Phospholipid | Acyl Chain | Phase Transition Temperature (Tm) (°C) |

| DSPC | 18:0 | ~55 [1] |

| DPPC | 16:0 | ~41[1] |

| DMPC | 14:0 | ~23[2] |

| Table 1: Physicochemical Properties of Common Saturated Phospholipids. |

| Liposome Composition | Encapsulation Efficiency (%) | Drug Retention after 48h at 37°C (%) | Reference |

| DSPC:Cholesterol (21 mol%) | 2.95 ± 0.3 | 85.2 ± 10.1 | [2] |

| DPPC:Cholesterol (21 mol%) | 2.13 ± 0.04 | 60.8 ± 8.9 | [2] |

| DMPC:Cholesterol (21 mol%) | 2.25 ± 0.3 | 47.3 ± 6.9 | [2] |

| Table 2: Comparative Encapsulation Efficiency and Drug Retention of Inulin in Liposomes. |

| Liposome Composition | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| DSPC:Cholesterol | 212 ± 7.58 | 0.39 ± 0.21 | - | [7] |

| DSPC:Cholesterol:Stearylamine | 212 ± 7.58 | 0.39 ± 0.21 | +51.8 ± 7.05 | [7] |

| DSPC:Cholesterol:Phosphatidic Acid | 414.2 ± 94.01 | 0.36 ± 0.74 | - | [7] |

| Table 3: Physicochemical Characterization of Differentially Charged DSPC Liposomes. |

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of DSPC-containing liposomes.

Liposome Preparation by Thin-Film Hydration and Extrusion

This is a common and straightforward method for producing unilamellar liposomes with a controlled size distribution.[8][9][10]

Materials:

-

1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol (or other helper lipids)

-

Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Drug to be encapsulated (optional)

Equipment:

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

-

Nitrogen gas source

Procedure:

-

Lipid Film Formation:

-

Weigh the desired amounts of DSPC and other lipids and dissolve them in the organic solvent in a round-bottom flask.

-

Attach the flask to a rotary evaporator.

-

Evaporate the solvent under reduced pressure at a temperature above the Tm of all lipid components (e.g., 60-65°C for DSPC) to form a thin, uniform lipid film on the inner surface of the flask.

-

Dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.[11]

-

-

Hydration:

-

Pre-heat the hydration buffer (containing the hydrophilic drug, if applicable) to a temperature above the Tm of the lipids (e.g., 60-65°C).

-

Add the warm buffer to the flask containing the lipid film.

-

Agitate the flask by gentle rotation or vortexing to hydrate the lipid film, leading to the formation of multilamellar vesicles (MLVs).[8] This process typically takes 30-60 minutes.

-

-

Size Reduction by Extrusion:

-

Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Transfer the MLV suspension to the extruder, which should be maintained at a temperature above the lipid Tm.

-

Force the suspension through the membrane under nitrogen pressure.[4][11]

-

Repeat the extrusion process 10-20 times to ensure a homogenous population of unilamellar vesicles with a narrow size distribution.[11][12]

-

Determination of Encapsulation Efficiency

Encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the liposomes.[13]

Procedure:

-

Separation of Free Drug:

-

Separate the unencapsulated (free) drug from the liposome formulation. Common methods include:

-

Size Exclusion Chromatography (SEC): Pass the liposome suspension through a Sephadex G-50 or similar column. The larger liposomes will elute first, followed by the smaller, free drug molecules.[14]

-

Centrifugation: Pellet the liposomes by ultracentrifugation, leaving the free drug in the supernatant.[]

-

Dialysis: Place the liposome formulation in a dialysis bag with a suitable molecular weight cut-off and dialyze against a large volume of buffer to remove the free drug.[16]

-

-

-

Quantification of Drug:

-

Determine the concentration of the drug in the liposome fraction after separation of the free drug.

-

Lyse the liposomes using a suitable detergent (e.g., Triton X-100) or solvent (e.g., methanol) to release the encapsulated drug.

-

Quantify the drug concentration using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[13][]

-

-

Calculation of EE%:

-

EE% = (Amount of drug in liposomes / Total initial amount of drug) x 100

-

In Vitro Drug Release Assay

This assay evaluates the rate at which the encapsulated drug is released from the liposomes over time in a simulated physiological environment. The dialysis method is commonly employed.[17][18]

Procedure:

-

Place a known amount of the liposome formulation into a dialysis bag with a molecular weight cut-off that allows the free drug to pass through but retains the liposomes.

-

Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at 37°C) with gentle stirring.

-

At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

-

Quantify the amount of drug in the collected aliquots using a suitable analytical method.

-

Plot the cumulative percentage of drug released versus time.

Particle Size and Zeta Potential Measurement

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and size distribution (polydispersity index, PDI) of liposomes. Zeta potential, a measure of the surface charge, is determined by electrophoretic light scattering.[19][20][21][22][23]

Procedure:

-

Dilute the liposome suspension in an appropriate buffer (e.g., filtered PBS or deionized water).

-

Place the diluted sample in a cuvette and insert it into the DLS instrument.

-

Perform the measurement according to the instrument's software instructions. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes to calculate their size.

-

For zeta potential, the instrument applies an electric field and measures the velocity of the charged liposomes, from which the zeta potential is calculated.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Molecular structure of DSPC and its key physicochemical properties.

Caption: Experimental workflow for DSPC liposome preparation and characterization.

Caption: Cellular uptake pathway of DSPC-containing liposomes.

Conclusion

1,2-Distearoyllecithin is a critical component in the design of advanced liposomal drug delivery systems. Its high phase transition temperature confers a rigid and stable bilayer structure at physiological temperatures, leading to superior drug retention and enhanced stability. This technical guide provides a foundational understanding of the mechanism of action of DSPC, supported by quantitative data and detailed experimental protocols. By leveraging the unique properties of DSPC, researchers and drug development professionals can rationally design and optimize liposomal formulations for a wide range of therapeutic applications, ultimately improving the efficacy and safety of encapsulated drugs.

References

- 1. liposomes.ca [liposomes.ca]

- 2. researchgate.net [researchgate.net]

- 3. Tuning Targeted Liposome Avidity to Cells via Lipid Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sci-Hub [sci-hub.red]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. sci-hub.mk [sci-hub.mk]

- 11. SOP for Preparation of Liposomes using Extrusion Method – SOP Guide for Pharma [pharmasop.in]

- 12. sterlitech.com [sterlitech.com]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

- 17. Standardized in vitro drug release test for colloidal drug carriers using modified USP dissolution apparatus I | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

- 22. m.youtube.com [m.youtube.com]

- 23. youtube.com [youtube.com]

The Linchpin of Stability: Unpacking the Role of 1,2-Distearoyllecithin in Lipid Nanoparticle Formation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of nucleic acid therapeutics, lipid nanoparticles (LNPs) have emerged as the leading non-viral delivery system, famously enabling the success of mRNA-based vaccines. The precise composition and architectural integrity of these nanoparticles are paramount to their function. This technical guide delves into the critical role of a key "helper lipid," 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC), also known as 1,2-Distearoyllecithin, in the formation, stability, and biological activity of LNPs.

The Structural Cornerstone: DSPC's Physicochemical Properties

DSPC is a saturated phospholipid integral to the structural framework of many clinically approved LNP formulations.[1][2] Its molecular architecture—comprising a phosphocholine head group and two 18-carbon saturated fatty acid chains—imparts specific biophysical properties that are fundamental to LNP stability and function.

High Phase Transition Temperature (Tm): A defining characteristic of DSPC is its high phase transition temperature of approximately 55°C. This means that at physiological temperature (37°C), DSPC exists in a rigid, gel-like state. This rigidity is crucial for:

-

Enhancing Structural Integrity: The tightly packed, ordered structure of DSPC acyl chains minimizes fluidity and permeability of the LNP's lipid shell. This robust structure protects the encapsulated nucleic acid cargo from degradation by nucleases in the bloodstream.

-

Improving In Vivo Stability: The rigidity imparted by DSPC helps prevent the premature breakdown and disassembly of the nanoparticle as it circulates in the body, contributing to a longer circulation time.[1]

Cylindrical Shape: Phospholipids like DSPC with two saturated acyl chains adopt a cylindrical shape, which favors the formation of stable lipid bilayers—the foundational structure of the LNP shell.[2] This contrasts with cone-shaped lipids, which can introduce instability.

Impact on Lipid Nanoparticle Characteristics

The inclusion of DSPC in LNP formulations significantly influences their key physicochemical attributes, including particle size, polydispersity index (PDI), encapsulation efficiency, and stability. While direct comparative studies varying only the DSPC component are not extensively published in a consolidated format, the literature provides typical values for DSPC-containing LNPs and highlights its importance.

Data Presentation: Physicochemical Properties of DSPC-Containing LNPs

The following tables summarize typical characteristics of LNPs formulated with DSPC. These values are representative and can be influenced by other formulation components and process parameters.

Table 1: Typical Physicochemical Properties of DSPC-Containing mRNA-LNPs

| Parameter | Typical Value Range | Significance |

| Hydrodynamic Diameter (Size) | 80 - 200 nm | Influences biodistribution, cellular uptake, and immunogenicity. |

| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow, uniform particle size distribution, crucial for reproducibility. |

| Encapsulation Efficiency (EE) | > 90% | Represents the percentage of nucleic acid successfully encapsulated within the LNP. |

| Zeta Potential | Near-neutral or slightly negative at physiological pH | Affects colloidal stability and interaction with biological membranes. |

Note: These values are derived from multiple sources describing LNP formulations where DSPC is a standard component.

Table 2: Common Molar Ratios in Four-Component LNP Formulations

| Lipid Component | Example Molar Ratio (%) | Role |

| Ionizable Cationic Lipid | 50 | Encapsulates nucleic acid and facilitates endosomal escape. |

| DSPC (Helper Lipid) | 10 | Provides structural stability and rigidity. |

| Cholesterol | 38.5 | Enhances stability, modulates membrane fluidity, and aids in transfection. |

| PEG-Lipid | 1.5 | Controls particle size during formation and prevents aggregation. |

This molar ratio is a widely cited example in the literature for mRNA-LNP formulations.

The LNP Formation Process: An Experimental Protocol

The gold standard for producing highly uniform and reproducible LNPs is through rapid microfluidic mixing. This process involves the controlled mixing of a lipid-containing organic phase with an aqueous phase containing the nucleic acid cargo.

Detailed Methodology: Microfluidic Synthesis of mRNA-LNPs

Objective: To formulate mRNA-loaded lipid nanoparticles with high encapsulation efficiency and uniform size distribution.

Materials:

-

Lipid Stock Solution (in Ethanol): A pre-mixed solution of ionizable lipid, DSPC, cholesterol, and PEG-lipid at the desired molar ratio (e.g., 50:10:38.5:1.5).

-

Aqueous Phase: mRNA dissolved in a low pH buffer (e.g., 100 mM citrate buffer, pH 3.0-4.0). The acidic pH ensures the ionizable lipid is protonated and positively charged to interact with the negatively charged mRNA.

-

Microfluidic System: A microfluidic mixing device (e.g., with a staggered herringbone mixer) connected to syringe pumps.

-

Dialysis System: For buffer exchange to a neutral pH (e.g., PBS, pH 7.4) and removal of ethanol.

Protocol:

-

Preparation of Solutions:

-

Prepare the lipid stock solution in 100% ethanol. Ensure all lipids are fully dissolved.

-

Prepare the mRNA solution in the low pH aqueous buffer.

-

-

System Setup:

-

Prime the microfluidic system with ethanol and then with the aqueous buffer to ensure no air bubbles are present in the channels.

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

-

Set the syringe pumps to the desired flow rates. A typical flow rate ratio (FRR) of the aqueous phase to the organic phase is 3:1.

-

Initiate the flow. The rapid mixing within the microfluidic chip causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA, forming LNPs.

-

-

Collection and Dilution:

-

Collect the LNP solution as it exits the microfluidic chip.

-

Immediately dilute the collected solution with the aqueous buffer to prevent particle aggregation.

-

-

Purification and Buffer Exchange:

-

Transfer the LNP solution to a dialysis cassette or use a tangential flow filtration (TFF) system.

-

Dialyze against a neutral buffer (e.g., PBS, pH 7.4) for several hours to overnight to remove the ethanol and raise the pH. This neutralizes the surface charge of the LNPs.

-

-

Sterilization and Storage:

-

Sterile-filter the final LNP formulation through a 0.22 µm filter.

-

Store the LNPs at 2-8°C for short-term use or at -80°C for long-term storage.

-

Visualizing the Process and Function of DSPC

To better understand the role of DSPC, the following diagrams illustrate the LNP formation workflow and its subsequent biological journey.

The structural role of DSPC is best visualized within the context of the final nanoparticle.

Biological Interactions and the Role of Structural Stability

The journey of an LNP does not end with its formation. Its ultimate success depends on its ability to navigate the biological environment, enter target cells, and release its payload. The structural stability provided by DSPC is critical throughout this process.

Endosomal Escape: After being taken up by a cell through endocytosis, the LNP is enclosed within an endosome. The acidic environment of the late endosome protonates the ionizable lipid, leading to a net positive charge. This is thought to facilitate interaction with the negatively charged endosomal membrane, causing disruption and allowing the mRNA to escape into the cytoplasm. A stable LNP structure, maintained by DSPC, is necessary to ensure the particle remains intact until this crucial step. However, some studies suggest that overly rigid LNPs (high in DSPC) might be less efficient at endosomal escape compared to those with more fusogenic lipids, indicating a delicate balance is required.

Conclusion

This compound is not merely a passive "helper" lipid but an active and essential contributor to the success of lipid nanoparticles for nucleic acid delivery. Its inherent physicochemical properties, particularly its high transition temperature and saturated acyl chains, bestow structural rigidity and stability upon the LNP. This ensures the protection of the fragile cargo during circulation and proper delivery to the target cell's cytoplasm. While formulation is a multifactorial challenge requiring the careful balancing of all lipid components, the foundational stability provided by DSPC remains a cornerstone of clinically successful LNP systems. Further research into the precise interplay between DSPC and other lipids will continue to refine and optimize these powerful delivery vehicles for the next generation of genetic medicines.

References

An In-depth Technical Guide to the Phase Transition Temperature and Behavior of 1,2-Distearoyllecithin

This technical guide provides a comprehensive overview of the thermotropic phase behavior of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), a widely used phospholipid in pharmaceutical sciences and biophysical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of the core concepts.

Introduction to 1,2-Distearoyllecithin (DSPC)

This compound, also known as DSPC, is a saturated phosphatidylcholine with two 18-carbon stearoyl acyl chains. This molecular structure imparts a high degree of order and stability to lipid bilayers, making it a valuable component in various applications, particularly in the formulation of liposomal drug delivery systems. The therapeutic efficacy of such systems often relies on the precise control and understanding of the lipid membrane's physical state, which is governed by its phase transition behavior.

The thermotropic phase behavior of DSPC is characterized by distinct transitions between different physical states as a function of temperature. These transitions involve changes in the organization and mobility of the lipid molecules, which in turn affect the permeability and mechanical properties of the lipid bilayer. The main phase transition (Tm), from a gel-like, ordered state (Lβ') to a liquid-crystalline, disordered state (Lα), is of particular importance as it can be exploited to trigger the release of encapsulated drugs in a temperature-dependent manner.

Quantitative Phase Transition Data for DSPC

The phase transition properties of DSPC have been extensively studied using techniques such as Differential Scanning Calorimetry (DSC). The key parameters include the pre-transition temperature (Tp) and the main transition temperature (Tm), along with the associated enthalpy changes (ΔH).

| Parameter | Value | Description |

| Pre-transition Temperature (Tp) | ~50.5 °C | The temperature of the transition from the lamellar gel phase (Lβ') to the ripple phase (Pβ'). |

| Main Transition Temperature (Tm) | ~54.8 - 55.6 °C[1] | The temperature of the main phase transition from the ripple gel phase (Pβ') to the liquid crystalline phase (Lα).[2] |

| Enthalpy of Main Transition (ΔHm) | Variable | The energy absorbed during the main phase transition, reflecting the change in molecular packing. |

Influence of Cholesterol on DSPC Phase Behavior

Cholesterol is a common component in liposomal formulations, where it modulates the fluidity and stability of the lipid bilayer. The incorporation of cholesterol into a DSPC membrane has a profound effect on its phase transition behavior.

| Cholesterol Concentration (mol%) | Effect on Pre-transition (Tp) | Effect on Main Transition (Tm) | Effect on Enthalpy (ΔH) |

| Low (< 5 mol%) | Progressively decreases in temperature and enthalpy; abolished above 5 mol%.[3] | The endotherm consists of a sharp and a broad component.[3] | The enthalpy of the sharp component decreases.[3] |

| 1 - 25 mol% | Abolished. | The endothermic peak becomes smaller and broader with increasing cholesterol concentration.[2] | The total enthalpy change decreases, approaching zero at approximately 25 mol%.[4] |

| > 25 mol% | Abolished. | The main transition is significantly broadened and may be completely abolished at higher concentrations. | The enthalpy change approaches zero.[4] |

| 50 mol% | Abolished. | No endothermic peak is observed, indicating the absence of a cooperative phase transition.[2] | - |

Experimental Protocol: Differential Scanning Calorimetry (DSC) of DSPC Liposomes

Differential Scanning Calorimetry is a fundamental technique used to characterize the thermotropic phase behavior of lipids. It measures the heat flow into or out of a sample as a function of temperature.

Materials and Equipment

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) powder

-

Hydration buffer (e.g., phosphate-buffered saline, PBS)

-

Chloroform or other suitable organic solvent

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Differential Scanning Calorimeter (DSC) with hermetic aluminum pans

Methodology

-

Lipid Film Formation:

-

Dissolve a known amount of DSPC in chloroform in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration and Vesicle Formation:

-

Hydrate the lipid film with the desired buffer by vortexing or gentle agitation above the main transition temperature of DSPC (i.e., > 55°C). This results in the formation of multilamellar vesicles (MLVs).

-

-

Vesicle Sizing (Optional but Recommended):

-

For more uniform vesicle populations, subject the MLV suspension to extrusion.

-

Pass the suspension multiple times through polycarbonate membranes of a defined pore size (e.g., 100 nm) at a temperature above the Tm of DSPC. This process yields large unilamellar vesicles (LUVs).

-

-

DSC Sample Preparation:

-

Accurately weigh a specific amount of the liposome suspension into a hermetic aluminum DSC pan.

-

Seal the pan to prevent solvent evaporation during the experiment.

-

Prepare a reference pan containing the same volume of buffer.

-

-

DSC Analysis:

-

Place the sample and reference pans into the DSC instrument.

-

Equilibrate the system at a starting temperature well below the expected pre-transition temperature (e.g., 25°C).

-

Heat the sample at a controlled scan rate (e.g., 1-2°C/min) to a final temperature well above the main transition (e.g., 70°C).

-

Record the differential heat flow as a function of temperature.

-

Perform a cooling scan at the same rate to assess the reversibility of the transitions.

-

Typically, at least two heating and cooling cycles are performed to ensure reproducibility.

-

-

Data Analysis:

-

Analyze the resulting thermogram to determine the onset temperature, peak temperature (Tp and Tm), and the area under the transition peaks.

-

The enthalpy of the transition (ΔH) is calculated from the area of the peak, normalized to the amount of lipid in the sample.

-

Visualizations

Logical Flow of DSPC Phase Transitions

Caption: Phase progression of DSPC with increasing temperature.

Experimental Workflow for DSC Analysis of DSPC Liposomes

References

- 1. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Differential scanning calorimetric study of the effect of cholesterol on the thermotropic phase behavior of a homologous series of linear saturated phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calorimetric studies of the effects of cholesterol on the phase transition of C(18):C(10) phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 1,2-Distearoyllecithin in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC), a key phospholipid in drug delivery systems. Understanding its behavior in organic solvents is critical for the formulation of lipid-based nanoparticles, liposomes, and other advanced therapeutic carriers. This document offers quantitative solubility data, detailed experimental methodologies, and a visual representation of a core experimental workflow.

Quantitative Solubility of 1,2-Distearoyllecithin (DSPC)

The solubility of DSPC in organic solvents is a crucial parameter for its application in pharmaceutical formulations. The following table summarizes the available quantitative data. It is important to note that solubility can be significantly influenced by factors such as temperature, the isomeric purity of the lipid, and the presence of moisture. The data presented here is sourced from various suppliers and scientific publications, and experimental conditions are noted where available.

| Organic Solvent | Chemical Formula | Solubility (mg/mL) | Molar Solubility (mM) | Conditions / Notes |

| Chloroform | CHCl₃ | 79.01 | 100 | [1] |

| Ethanol | C₂H₅OH | ~1 | - | [2] |

| 15.8 | 20 | With gentle warming[1] | ||

| 12.5 | 15.82 | Ultrasonic and warming, heat to 60°C[3] | ||

| 10 | - | Ultrasonic and warming (at 25°C)[4] | ||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | - | - |

Note on Data Interpretation: The variability in the reported solubility of DSPC in ethanol highlights the importance of standardized experimental protocols. The application of heat and sonication can significantly increase the amount of solute that dissolves, and these conditions should be carefully controlled and reported.

Factors Influencing DSPC Solubility

The solubility of phospholipids like DSPC is governed by the interplay of their amphiphilic nature and the properties of the organic solvent.

-

Solvent Polarity: As a phospholipid, DSPC possesses a polar head group (phosphocholine) and two long, nonpolar acyl chains (stearic acid). Its solubility is generally higher in solvents that can effectively solvate both the polar and nonpolar regions of the molecule. Chloroform, a moderately polar solvent, is an excellent solvent for DSPC.

-

Temperature: The solubility of most solids, including DSPC, in organic solvents increases with temperature. This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules. The phase transition temperature (Tm) of DSPC is approximately 55°C, and its solubility is expected to increase significantly at temperatures approaching or exceeding this value.

-

Acyl Chain Length and Saturation: The long, saturated stearic acid chains in DSPC contribute to its relatively high melting point and lower solubility in some solvents compared to phospholipids with shorter or unsaturated acyl chains.

Experimental Protocols

Adapted Protocol for Determining DSPC Solubility

This protocol is a suggested framework based on established methods for solubility determination.

1. Materials and Equipment:

-

1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) of high purity.

-

Organic solvents of analytical grade.

-

Analytical balance.

-

Vials with screw caps.

-

Temperature-controlled shaker or incubator.

-

Centrifuge.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD) or a method for phosphorus quantification.

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of DSPC to a known volume of the organic solvent in a vial. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may vary depending on the solvent and should be determined experimentally.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved DSPC.

-

Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.

-

-

Quantification of Dissolved DSPC:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of DSPC in the diluted sample using a validated analytical method, such as HPLC-ELSD or a colorimetric assay for phosphorus content after digestion of the lipid.

-

Prepare a calibration curve using standard solutions of DSPC of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of DSPC in the original supernatant, taking into account the dilution factor. This value represents the solubility of DSPC in the specific organic solvent at the tested temperature.

-

Visualization of Experimental Workflow

A primary application of DSPC is in the formation of liposomes for drug delivery. The thin-film hydration method is a common and well-established technique for this purpose.[8][9][10][11][12]

Caption: Workflow for Liposome Preparation by the Thin-Film Hydration Method.

This guide provides foundational knowledge on the solubility of this compound in organic solvents, essential for its effective use in research and pharmaceutical development. The provided data and protocols serve as a starting point for formulation scientists, and it is recommended that solubility is determined empirically for specific applications and solvent systems.

References

- 1. DSPC Supplier | CAS 816-94-4 | Tocris Bioscience [tocris.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. acri.gov.tw [acri.gov.tw]

- 8. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 9. ccrd.hkbu.edu.hk [ccrd.hkbu.edu.hk]

- 10. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]

- 11. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]

- 12. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]

The Influence of Cholesterol on 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) Lipid Bilayers: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the biophysical interactions between 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC), a high transition temperature phospholipid, and cholesterol within lipid bilayer membranes. Understanding these interactions is critical for the rational design of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles, where membrane properties directly influence stability, encapsulation efficiency, and release kinetics. This document synthesizes key quantitative data, details common experimental methodologies, and visualizes the core concepts and workflows.

Core Concepts: The Cholesterol Condensation Effect and Phase Behavior

Cholesterol is a crucial regulator of membrane fluidity and structure. Its interaction with saturated phospholipids like DSPC is primarily characterized by the cholesterol condensation effect . At temperatures above the main phase transition temperature (Tm) of the phospholipid, cholesterol's rigid sterol ring structure restricts the motional freedom of the lipid acyl chains. This leads to a more ordered and condensed membrane state, known as the liquid-ordered (Lo) phase, which is distinct from the gel (So) and liquid-disordered (Ld) phases.

The key consequences of this interaction are:

-

Increased Membrane Thickness: The ordering of the acyl chains causes them to become more extended, resulting in an increase in the overall thickness of the lipid bilayer.

-

Decreased Area per Lipid: The condensing effect reduces the lateral space occupied by each phospholipid molecule.

-

Modulation of Phase Transitions: Cholesterol broadens and eventually eliminates the sharp gel-to-liquid crystalline phase transition of DSPC.

-

Increased Acyl Chain Order: The presence of cholesterol significantly increases the orientational order of the DSPC acyl chains.

Quantitative Data on DSPC-Cholesterol Bilayer Properties

The following tables summarize quantitative data on the structural and thermodynamic properties of DSPC bilayers as a function of cholesterol concentration. Data is compiled from both experimental studies and molecular dynamics (MD) simulations to provide a comprehensive overview.

Table 1: Thermodynamic Properties of DSPC-Cholesterol Bilayers from Differential Scanning Calorimetry (DSC)

| Cholesterol (mol%) | Main Transition Temperature (Tm) (°C) | Enthalpy of Transition (ΔH) (kcal/mol) |

| 0 | 54.8 | High |

| 2 | Broadened | Decreased |

| 4 | Broadened | Decreased |

| 7 | Broadened | Decreased |

| 10 | Broadened | Significantly Decreased |

| 14 | Very Broad | Very Low |

| 20 | Very Broad | Very Low |

| 40 | No discernible transition | N/A |

| 50 | No discernible transition | N/A |

Note: The DSC thermogram of pure DSPC shows a sharp endothermic peak at its main transition temperature. With increasing cholesterol, this peak broadens and decreases in enthalpy, indicating a loss of cooperative melting. At high cholesterol concentrations, the sharp transition is abolished, consistent with the formation of the liquid-ordered phase.

Table 2: Structural Properties of DSPC-Cholesterol Bilayers from Molecular Dynamics (MD) Simulations and Experimental Data

| Cholesterol (mol%) | Area per Lipid (Ų) | Bilayer Thickness (Å) | sn-2 Chain Deuterium Order Parameter (-SCD) at C2 |

| 0 | ~60 | ~45 | ~0.20 |

| 10 | Decreased | Increased | Increased |

| 20 | ~50 | ~48 | ~0.35 |

| 30 | Decreased | Increased | Increased |

| 40 | ~45 | ~50 | ~0.45 |

| 50 | ~40 | Increased | ~0.45 |

Note: Experimental values for area per lipid and bilayer thickness are often derived from X-ray and neutron scattering experiments, while order parameters are typically determined by 2H-NMR spectroscopy. The values presented are representative of trends observed in the literature. MD simulations provide atomic-level detail and are generally in good agreement with experimental findings.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific instrumentation and research questions.

Differential Scanning Calorimetry (DSC)

Objective: To measure the thermotropic phase behavior of DSPC-cholesterol vesicles.

Methodology:

-

Lipid Film Preparation:

-

Appropriate amounts of DSPC and cholesterol are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).

-

The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the bottom of a glass vial.

-

The film is further dried under vacuum for at least 2 hours to remove residual solvent.

-

-

Vesicle Hydration:

-

The lipid film is hydrated with an aqueous buffer (e.g., PBS, HEPES) by vortexing at a temperature above the Tm of DSPC (e.g., 65°C). This results in the formation of multilamellar vesicles (MLVs).

-

-

DSC Analysis:

-

A known amount of the lipid dispersion is hermetically sealed in an aluminum DSC pan. An equal volume of buffer is sealed in a reference pan.

-

The pans are placed in the DSC instrument, and the temperature is scanned over a desired range (e.g., 20°C to 80°C) at a controlled heating and cooling rate (e.g., 1-2°C/min).

-

The differential heat flow between the sample and reference pans is recorded as a function of temperature.

-

-

Data Analysis:

-

The resulting thermogram is analyzed to determine the onset temperature, peak temperature (Tm), and the enthalpy of the phase transition (ΔH) by integrating the area under the transition peak.

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the orientational order of the DSPC acyl chains.

Methodology:

-

Sample Preparation (Oriented Bilayers):

-

A solution of DSPC (often perdeuterated on one or both acyl chains, e.g., DSPC-d70) and cholesterol in an organic solvent is deposited onto a stack of thin glass plates.

-

The solvent is slowly evaporated to create oriented lipid bilayers on the glass surfaces.

-

The stack of plates is hydrated by equilibrating in a chamber with a controlled humidity and temperature.

-

-

NMR Spectroscopy:

-

The sample is placed in a solid-state NMR probe with the normal to the glass plates oriented at a specific angle (e.g., 0° or 90°) relative to the static magnetic field.

-

²H-NMR spectra are acquired using a quadrupolar echo pulse sequence.

-

-

Data Analysis:

-

The quadrupolar splitting (ΔνQ) is measured from the separation of the two peaks in the Pake doublet spectrum.

-

The deuterium order parameter (SCD) for a specific C-D bond is calculated using the equation: ΔνQ = (3/4)(e²qQ/h) * SCD * (3cos²θ - 1), where (e²qQ/h) is the quadrupolar coupling constant for a C-D bond, and θ is the angle between the bilayer normal and the magnetic field.

-

Small-Angle X-ray Scattering (SAXS)

Objective: To determine the lamellar d-spacing and bilayer thickness.

Methodology:

-

Sample Preparation (Multilamellar Vesicles):

-

MLVs are prepared as described in the DSC protocol.

-

The vesicle suspension is concentrated and loaded into a thin-walled quartz capillary.

-

-

SAXS Measurement:

-

The capillary is placed in a temperature-controlled sample holder in the SAXS instrument.

-

The sample is exposed to a collimated X-ray beam, and the scattered X-rays are detected by a 2D detector.

-

-

Data Analysis:

-

The 2D scattering pattern is radially averaged to obtain a 1D intensity versus scattering vector (q) profile.

-

For multilamellar systems, a series of Bragg peaks will be observed. The lamellar d-spacing is calculated from the position of the first-order Bragg peak (q₁) using the formula: d = 2π/q₁.

-

By analyzing the form factor of the scattering curve, which can be obtained from measurements of unilamellar vesicles, the bilayer thickness can be modeled and determined.

-

Visualizations of Core Concepts and Workflows

The following diagrams, generated using the DOT language, visualize key relationships and processes described in this guide.

Caption: Cholesterol's condensation effect on DSPC bilayers.

Caption: Phase behavior of DSPC in the presence of cholesterol.

Caption: A typical experimental workflow for studying DSPC-cholesterol interactions.

understanding the biophysical properties of DSPC membranes

An In-depth Technical Guide to the Biophysical Properties of DSPC Membranes

This guide provides a comprehensive overview of the core biophysical properties of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) membranes, tailored for researchers, scientists, and drug development professionals. DSPC is a saturated phospholipid widely utilized in the formulation of liposomes and other lipid-based nanoparticles for drug delivery applications, owing to its high transition temperature and membrane stability.[1]

Core Biophysical Properties of DSPC Membranes

The biophysical characteristics of DSPC membranes are crucial for their function in drug delivery systems and as model membranes in research. These properties are highly dependent on temperature, transitioning from a rigid gel phase to a more fluid liquid-crystalline phase at a specific temperature.

Quantitative Data Summary

The following tables summarize the key quantitative biophysical parameters of DSPC membranes.

| Property | Value | Conditions | Source |

| Phase Transition Temperature (Tm) | 55 °C | - | [2] |

| 54.5 °C | - | [2] | |

| 55.6 °C | Ambient Pressure | [3] | |

| Membrane Thickness (Gel Phase) | 6.2 ± 0.1 nm | - | [4] |

| ~6.8 nm | Crystalline Phase | [5] | |

| Membrane Thickness (Fluid Phase) | 5.1 ± 0.1 nm | - | [4] |

| Area Per Lipid (APL) | 47.4 Ų (Inner Monolayer) | 295 K | [1] |

| 48.5 Ų (Outer Monolayer) | 295 K | [1] | |

| 46.8 Ų (Average) | 295 K | [1] | |

| Bending Rigidity (κ) | 3.74 x 10⁻²⁰ J | 295 K (MD Simulations) | [6] |

| 5.0 ± 2.4 x 10⁻²⁰ J | 295 K (Flicker Noise Spectroscopy) | [6] | |

| Area Compressibility (KA) | 0.57 N/m | 295 K (MD Simulations) | [6][7] |

Influence of Cholesterol on DSPC Membranes

Cholesterol is a common component in liposomal formulations, where it modulates the fluidity and stability of the lipid bilayer.[8] In DSPC membranes, cholesterol influences the phase behavior and mechanical properties, leading to the formation of a liquid-ordered (Lo) phase.[2][5]

| Property | Effect of Cholesterol | Source |

| Phase Behavior | Induces the formation of a liquid-ordered (Lo) phase. At certain concentrations, can lead to phase separation into Lo and gel (Lβ) or Lo and liquid-disordered (Ld) phases. | [2][5] |

| Membrane Fluidity | Increases fluidity in the gel phase and decreases fluidity in the liquid-crystalline phase, effectively buffering the membrane's response to temperature changes. | [9][10] |

| Membrane Permeability | Generally decreases the permeability of the membrane to small molecules. | [11] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize DSPC membranes.

Preparation of DSPC Liposomes by Thin-Film Hydration and Extrusion

This is a common method for producing unilamellar vesicles of a defined size.

Materials:

-

DSPC powder

-

Cholesterol (if required)

-

Chloroform or a chloroform/methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline, PBS)

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Protocol:

-

Lipid Film Formation: Dissolve DSPC and any other lipid components (e.g., cholesterol) in chloroform in a round-bottom flask.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

-

Vacuum Drying: Place the flask under a high vacuum for several hours to remove any residual solvent.

-

Hydration: Add the aqueous hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of DSPC (i.e., >55 °C) to facilitate lipid hydration and vesicle formation.[12]

-

Vesicle Formation: Agitate the flask to disperse the lipid film, forming multilamellar vesicles (MLVs).

-

Extrusion: To obtain unilamellar vesicles of a uniform size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm). This process should also be performed at a temperature above the Tm of DSPC.[12] The suspension is typically passed through the membrane multiple times to ensure size homogeneity.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is used to measure the heat changes associated with the phase transition of the lipid bilayer.[13][14]

Protocol:

-

Sample Preparation: Prepare a concentrated suspension of DSPC liposomes in the desired buffer.

-

Instrument Setup: Load the liposome sample into a DSC sample pan and an equal volume of the corresponding buffer into a reference pan.

-

Thermal Scan: Heat the sample and reference pans at a constant rate (e.g., 1-5 °C/min) over a temperature range that encompasses the phase transition of DSPC (e.g., 20 °C to 70 °C).

-

Data Analysis: The phase transition is observed as an endothermic peak in the DSC thermogram. The temperature at the peak maximum is the phase transition temperature (Tm), and the area under the peak corresponds to the enthalpy of the transition.[15][16]

X-ray Diffraction for Structural Analysis

Small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) provide information on the lamellar spacing and hydrocarbon chain packing of the lipid bilayer, respectively.[17]

Protocol:

-

Sample Preparation: Prepare a concentrated, oriented sample of DSPC membranes, often by depositing a lipid solution on a flat substrate and allowing the solvent to evaporate, followed by hydration.

-

Data Acquisition: Mount the sample in an X-ray beam. For SAXS, collect the scattering data at small angles to determine the lamellar repeat distance (d-spacing). For WAXS, collect data at wider angles to analyze the packing of the lipid acyl chains.

-

Data Analysis: The SAXS pattern for a lamellar phase will show a series of Bragg peaks at positions corresponding to the d-spacing. The WAXS pattern will show a sharp peak in the gel phase, indicative of ordered chain packing, and a broad, diffuse peak in the liquid-crystalline phase, reflecting disordered chains.

Fluorescence Recovery After Photobleaching (FRAP) for Lipid Diffusion

FRAP is used to measure the lateral diffusion of fluorescently labeled lipids within the membrane.

Protocol:

-

Sample Preparation: Prepare DSPC liposomes (or a supported lipid bilayer) containing a small amount of a fluorescently labeled lipid probe.

-

Photobleaching: Using a high-intensity laser beam on a confocal microscope, photobleach the fluorescent probes in a small, defined region of the membrane.

-